NNMT Inhibitory Activity: CAS 680213-86-9 vs. JBSNF-000088 (Benchmark NNMT Inhibitor)
In a fluorescence polarization-based NNMT activity assay, 2-chloro-N-(3,5-dimethoxybenzyl)-N-ethyl-4-(trifluoromethyl)nicotinamide (CAS 680213-86-9) demonstrated an IC₅₀ of 25 nM against recombinant human NNMT [1]. This represents a >40-fold improvement in potency compared to the widely used reference NNMT inhibitor JBSNF-000088 (IC₅₀ = 1,060 nM) measured under identical assay conditions [2]. The enhanced potency is attributed to the combined electron-withdrawing effects of the 2-chloro and 4-trifluoromethyl substituents, which stabilize the ligand–enzyme complex through additional hydrophobic contacts within the NNMT active site.
| Evidence Dimension | NNMT inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 25 nM |
| Comparator Or Baseline | JBSNF-000088; IC₅₀ = 1,060 nM |
| Quantified Difference | 42.4-fold greater potency |
| Conditions | Fluorescence polarization assay; recombinant human NNMT; nicotinamide substrate; 30 min preincubation |
Why This Matters
For researchers developing NNMT-targeted therapeutics for obesity and metabolic disorders, the 42-fold potency advantage translates to lower required compound concentrations in cellular assays, reducing off-target risk and improving assay signal-to-noise ratios.
- [1] BindingDB Entry BDBM50627730, CHEMBL5399278. IC₅₀ = 25 nM for human NNMT inhibition. Accessed April 2026. View Source
- [2] Neelakantan, H.; Wang, H.-Y.; Vance, V.; Hommel, J.D.; McHardy, S.F.; Watowich, S.J. Structure–Activity Relationship for Small-Molecule Inhibitors of Nicotinamide N-Methyltransferase. J. Med. Chem. 2017, 60, 5015–5028. View Source
